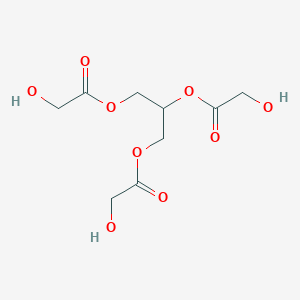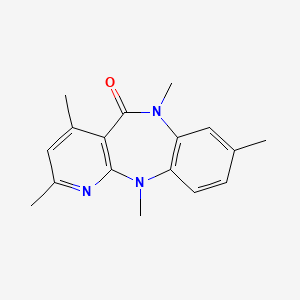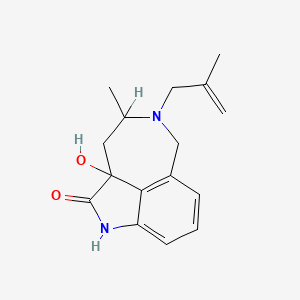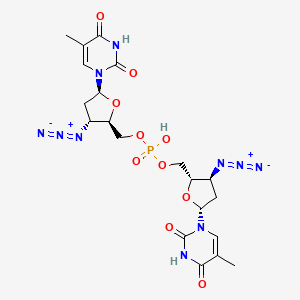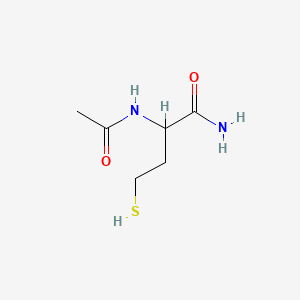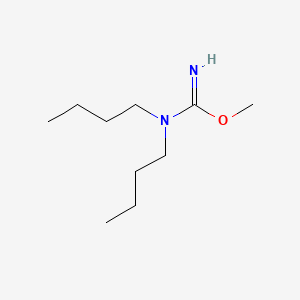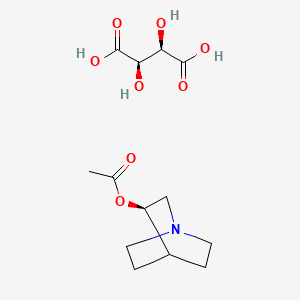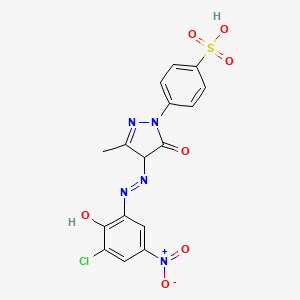
4-(4-((3-Chloro-2-hydroxy-5-nitrophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-((3-Chloro-2-hydroxy-5-nitrophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid is a synthetic organic compound. It is known for its vibrant color and is commonly used as a dye in various industrial applications. The compound is characterized by its complex structure, which includes multiple functional groups such as azo, nitro, hydroxyl, and sulfonic acid groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((3-Chloro-2-hydroxy-5-nitrophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 3-chloro-2-hydroxy-5-nitroaniline. This involves treating the aniline derivative with nitrous acid under acidic conditions to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole to form the azo compound.
Sulfonation: The final step involves the sulfonation of the azo compound with sulfuric acid to introduce the sulfonic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is used as a dye for staining and as an indicator in various analytical techniques. Its vibrant color makes it useful in spectrophotometric analyses.
Biology
In biological research, the compound is used for staining tissues and cells, allowing researchers to visualize structures under a microscope.
Medicine
While not commonly used in medicine, derivatives of this compound are being explored for their potential as therapeutic agents due to their ability to interact with biological molecules.
Industry
In the industrial sector, the compound is widely used in the textile industry for dyeing fabrics. It is also used in the production of colored plastics and inks.
作用机制
The compound exerts its effects primarily through its azo and nitro groups. The azo group can undergo tautomerization, which affects the compound’s color properties. The nitro group can participate in redox reactions, making the compound useful in various chemical processes. The sulfonic acid group enhances the compound’s solubility in water, making it easier to use in aqueous solutions.
相似化合物的比较
Similar Compounds
4-(4-((3-Chloro-2-hydroxyphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid: Lacks the nitro group, resulting in different chemical properties.
4-(4-((3-Chloro-2-hydroxy-5-nitrophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulfonamide: Contains a sulfonamide group instead of a sulfonic acid group, affecting its solubility and reactivity.
Uniqueness
The presence of multiple functional groups in 4-(4-((3-Chloro-2-hydroxy-5-nitrophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid makes it unique. The combination of azo, nitro, hydroxyl, and sulfonic acid groups provides a wide range of chemical reactivity and applications, distinguishing it from similar compounds.
属性
CAS 编号 |
83784-13-8 |
|---|---|
分子式 |
C16H12ClN5O7S |
分子量 |
453.8 g/mol |
IUPAC 名称 |
4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid |
InChI |
InChI=1S/C16H12ClN5O7S/c1-8-14(19-18-13-7-10(22(25)26)6-12(17)15(13)23)16(24)21(20-8)9-2-4-11(5-3-9)30(27,28)29/h2-7,14,23H,1H3,(H,27,28,29) |
InChI 键 |
XFQOAYVRNONXOR-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=O)C1N=NC2=C(C(=CC(=C2)[N+](=O)[O-])Cl)O)C3=CC=C(C=C3)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


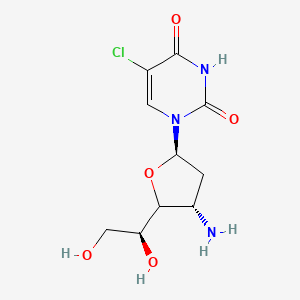
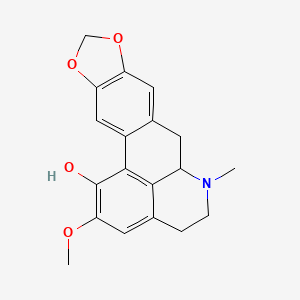
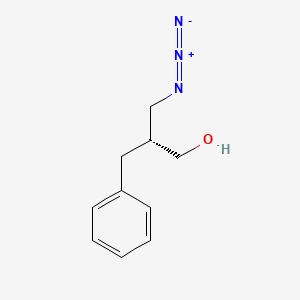
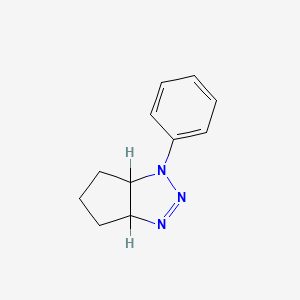
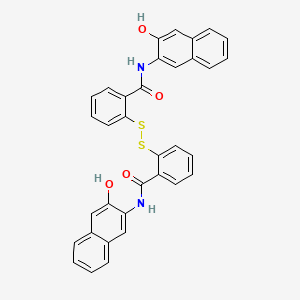
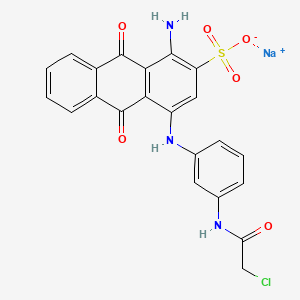
![7-Benzyl-1-[(phenylsulfonyl)oxy]-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B12790198.png)
